molecular formula C21H20N2O3S B11151491 2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone

2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone

Cat. No.: B11151491
M. Wt: 380.5 g/mol
InChI Key: OIZZDLPNWIYNTJ-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an indole moiety, and methoxy-substituted phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The indole moiety is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety, depending on the reagents and conditions used. Common reagents and conditions for these reactions include strong acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar compounds to 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE include:

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy-substituted phenyl groups but different overall structure and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with methoxy-substituted phenyl groups and a triazole ring, used in different research applications.

    3,4-Dimethoxyphenylacetonitrile: A compound used as an intermediate in the synthesis of various bioactive molecules

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C21H20N2O3S/c1-13-19(21(24)23-11-10-14-6-4-5-7-16(14)23)22-20(27-13)15-8-9-17(25-2)18(12-15)26-3/h4-9,12H,10-11H2,1-3H3

InChI Key

OIZZDLPNWIYNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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